molecular formula C20H22N2O5S B11486411 1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine

1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine

Cat. No.: B11486411
M. Wt: 402.5 g/mol
InChI Key: BGGPBHFCIWECOR-UHFFFAOYSA-N
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Description

1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE is a complex organic compound that features a unique combination of functional groups, including an ethoxybenzenesulfonyl group, a furan ring, an oxazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(4-ETHOXYBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C20H22N2O5S/c1-2-25-15-8-10-16(11-9-15)28(23,24)19-20(22-12-4-3-5-13-22)27-18(21-19)17-7-6-14-26-17/h6-11,14H,2-5,12-13H2,1H3

InChI Key

BGGPBHFCIWECOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCC4

Origin of Product

United States

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